molecular formula C12H14Cl2N2O4 B1182268 H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2 CAS No. 147658-54-6

H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2

Cat. No.: B1182268
CAS No.: 147658-54-6
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Description

The compound “H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2” is a peptide composed of multiple amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes arginine, tryptophan, cysteine, tyrosine, lysine, and glycine, which are essential amino acids involved in various biochemical functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) to form an active ester.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

    Substitution: Nucleophilic reagents can be used to substitute specific amino acid side chains.

Major Products

The major products of these reactions include modified peptides with altered structural and functional properties, such as stabilized disulfide bonds or modified side chains.

Scientific Research Applications

Peptides like “H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2” have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.

    Industry: Utilized in the development of biomaterials, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, they interact with molecular targets such as receptors, enzymes, or other proteins. For example, arginine-rich peptides can bind to negatively charged molecules like DNA or cell membranes, influencing cellular processes. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    H-ARG-ARG-TRP-CYS-TYR-ARG-LYS-CYS-TYR-LYS-GLY-TYR-CYS-TYR-ARG-LYS-CYS-ARG-NH2: is similar to other arginine-rich peptides, such as polyarginine peptides.

    Disulfide-rich peptides: Peptides containing multiple cysteine residues that form disulfide bonds, like conotoxins and defensins.

Uniqueness

This peptide’s unique sequence, with multiple arginine and cysteine residues, allows for specific interactions with molecular targets and the formation of stable disulfide bonds. These features make it particularly useful in applications requiring strong binding affinity and structural stability.

Properties

CAS No.

147658-54-6

Molecular Formula

C12H14Cl2N2O4

Molecular Weight

0

Origin of Product

United States

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